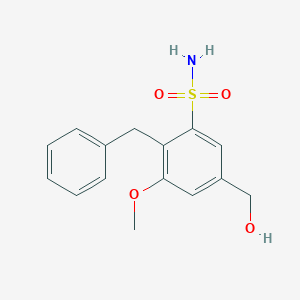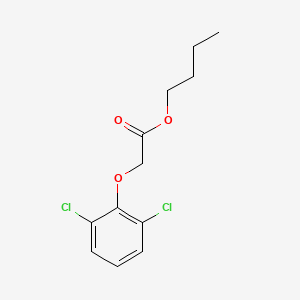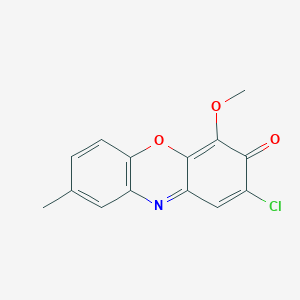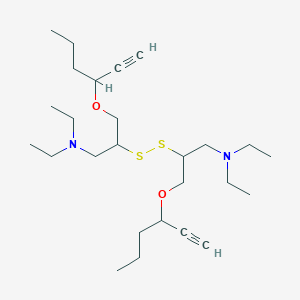![molecular formula C5H15O5P3 B14546053 [(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)] CAS No. 61745-99-1](/img/structure/B14546053.png)
[(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)] is an organophosphorus compound characterized by the presence of phosphorus atoms bonded to oxygen and carbon atoms. This compound belongs to the class of phosphonic acids, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of [(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)] can be achieved through several synthetic routes. One common method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonic acid derivative . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . Industrial production methods often utilize catalysts, microwaves, or ultrasounds to improve yields and minimize reaction times .
Chemical Reactions Analysis
[(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce phosphinic acid derivatives .
Scientific Research Applications
[(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)] has a wide range of scientific research applications. In chemistry, it is used as a corrosion inhibitor to protect metals against corrosion in various media . In industry, it is employed in the design of supramolecular or hybrid materials and for the functionalization of surfaces .
Mechanism of Action
The mechanism of action of [(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)] involves its ability to form adsorptive protective layers on metallic surfaces, thereby inhibiting corrosion . The compound can be connected to the metallic surface through chemical bonds (chemical adsorption) or physical forces (physical adsorption) . In biological systems, its mechanism of action may involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
[(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)] can be compared with other similar compounds such as phosphoric acid, phosphonic acid, and phosphinic acid derivatives . While all these compounds contain phosphorus atoms bonded to oxygen and carbon atoms, [(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)] is unique due to its specific molecular structure and the presence of multiple phosphinic acid groups . This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
CAS No. |
61745-99-1 |
|---|---|
Molecular Formula |
C5H15O5P3 |
Molecular Weight |
248.09 g/mol |
IUPAC Name |
[[hydroxy(methyl)phosphoryl]methyl-methylphosphoryl]methyl-methylphosphinic acid |
InChI |
InChI=1S/C5H15O5P3/c1-11(6,4-12(2,7)8)5-13(3,9)10/h4-5H2,1-3H3,(H,7,8)(H,9,10) |
InChI Key |
GGJPIIIYJGVLBN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CP(=O)(C)O)CP(=O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


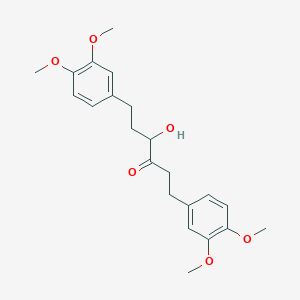

![4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14545985.png)
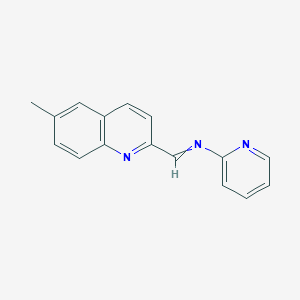
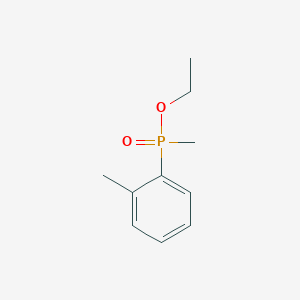

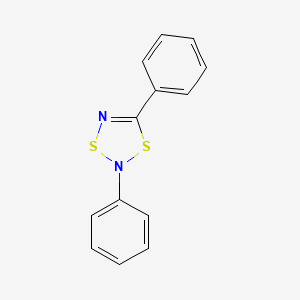
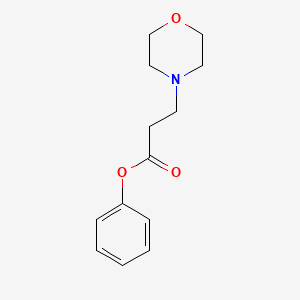
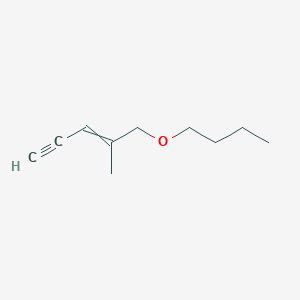
![9-(But-2-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14546030.png)
